molecular formula C23H31ClN2O5 B1216299 1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) CAS No. 22662-31-3

1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1)

Cat. No.: B1216299
CAS No.: 22662-31-3
M. Wt: 451 g/mol
InChI Key: BGQNFWUDZLFDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) is a complex organic compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a propanone moiety substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

The synthesis of 1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 2-Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl isocyanate to introduce the 2-methoxyphenyl group.

    Formation of the Propanone Moiety: The final step involves the reaction of the substituted piperazine with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the propanone moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(4-(2-Meth

Properties

CAS No.

22662-31-3

Molecular Formula

C23H31ClN2O5

Molecular Weight

451 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C23H30N2O5.ClH/c1-27-20-8-6-5-7-18(20)25-13-11-24(12-14-25)10-9-19(26)17-15-21(28-2)23(30-4)22(16-17)29-3;/h5-8,15-16H,9-14H2,1-4H3;1H

InChI Key

BGQNFWUDZLFDKF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

22662-31-3

Related CAS

16785-23-2 (hydrobromide)

Synonyms

N'-(beta-3,4,5-trimethoxybenzoyl)ethyl-N(4)-(o-methoxyphenyl)piperazine
R 1230
R-1230
R-1230 hydrobromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.